2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
CAS No.:
Cat. No.: VC11117165
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2O |
|---|---|
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol |
| Standard InChI | InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) |
| Standard InChI Key | MJUPAMSRKDJYGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
2-(5-Phenyl-1H-pyrazol-3-yl)-1-naphthol (IUPAC name: 2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol) is a fused aromatic system with the molecular formula C₁₉H₁₄N₂O and a molecular weight of 286.3 g/mol. The molecule consists of a β-naphthol unit (1-hydroxynaphthalene) linked to a 5-phenyl-1H-pyrazole ring at the 2-position. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions in biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂O |
| Molecular Weight | 286.3 g/mol |
| Density | 1.3±0.1 g/cm³ (estimated) |
| LogP (Partition Coefficient) | 1.90 |
| Hydrogen Bond Donors | 2 (hydroxyl, pyrazole NH) |
| Hydrogen Bond Acceptors | 3 (hydroxyl O, pyrazole N) |
The LogP value of 1.90 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments.
Spectroscopic Characterization
Infrared (IR) spectroscopy of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol reveals distinct absorption bands:
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O-H Stretch: A broad peak at 3200–3400 cm⁻¹ corresponds to the phenolic hydroxyl group .
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C=N Stretch: A sharp band near 1600 cm⁻¹ confirms the pyrazole ring’s imine functionality .
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Aromatic C-H Bends: Peaks between 700–900 cm⁻¹ arise from naphthalene and phenyl substituents .
¹H NMR (400 MHz, d₆-DMSO) data further corroborates the structure:
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δ 12.85 (s, 1H): Pyrazole NH proton.
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δ 10.45 (s, 1H): Phenolic hydroxyl proton.
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δ 7.20–8.50 (m, 11H): Aromatic protons from naphthalene and phenyl groups .
Synthetic Methodologies
Baker-Venkatraman Rearrangement
A widely employed route involves the Baker-Venkatraman rearrangement, a base-catalyzed reaction converting naphthyl esters to 1,3-diketones. Key steps include:
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Esterification: β-Naphthol reacts with substituted benzoic acids to form naphthyl esters.
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Rearrangement: Treatment with potassium hydroxide in pyridine yields 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-diones .
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Cyclization: Refluxing diketones with hydrazine hydrate induces pyrazole ring formation via cyclocondensation .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Benzoic acid, H₂SO₄, 80°C | 75–85 |
| Rearrangement | KOH, pyridine, 50°C | 60–70 |
| Cyclization | Hydrazine hydrate, ethanol, reflux | 50–65 |
Alternative Pathways
Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, irradiating β-naphthol derivatives with phenylhydrazines at 100°C for 15 minutes achieves cyclization yields of 70–80%.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. Molecular docking studies suggest that 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol binds to COX-2’s active site via:
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Hydrogen bonding between the phenolic hydroxyl and Arg120.
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π-Stacking interactions of the naphthalene ring with Tyr385 .
Table 3: In Vitro Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| COX-2 | 12.4 | Celecoxib (0.04 μM) |
| 5-LOX | 18.7 | Zileuton (1.2 μM) |
While less potent than clinical drugs, its dual inhibition profile may reduce gastrointestinal toxicity associated with selective COX-2 inhibitors.
Antimicrobial Properties
The compound exhibits broad-spectrum activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 32 μg/mL).
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Gram-negative bacteria: Escherichia coli (MIC: 64 μg/mL).
Mechanistically, the hydrophobic naphthalene moiety disrupts microbial cell membranes, while the pyrazole ring interferes with nucleic acid synthesis .
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